molecular formula C18H26N2 B3320559 Palonosetron Impurity 8 CAS No. 1251515-96-4

Palonosetron Impurity 8

Cat. No.: B3320559
CAS No.: 1251515-96-4
M. Wt: 270.4 g/mol
InChI Key: BCXAOEQLKWKVHU-UHFFFAOYSA-N
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Description

Palonosetron Impurity 8 is a chemical compound related to palonosetron, which is a serotonin type 3 receptor antagonist. Palonosetron is primarily used to prevent nausea and vomiting caused by chemotherapy. Impurities like this compound are often studied to understand the purity, stability, and efficacy of the main drug.

Preparation Methods

The synthesis of Palonosetron Impurity 8 involves several steps, including chemical reactions and purification processes. The starting materials are commercially available, and the synthesis typically involves a five-step process. Three of these steps are chemical reactions, while the remaining two are purification and recrystallization . The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Palonosetron Impurity 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Palonosetron Impurity 8 is used in various scientific research applications, including:

Comparison with Similar Compounds

Palonosetron Impurity 8 can be compared with other similar compounds, such as:

  • Palonosetron N-Oxide
  • Palonosetron-3-ene N-oxide
  • Palonosetron Diastereomer
  • Palonosetron-3-ene

These compounds share similar chemical structures and properties but differ in their specific chemical modifications and biological activities . This compound is unique in its specific structural configuration and its role in the quality control of palonosetron.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXAOEQLKWKVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138571
Record name N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177793-82-7
Record name N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177793-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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